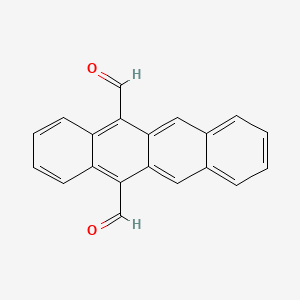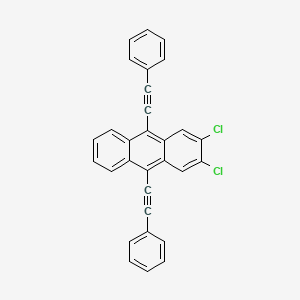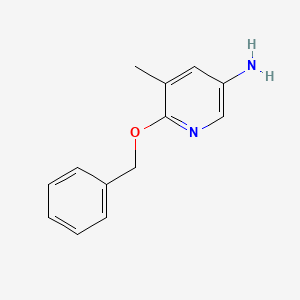
(9H-Fluoren-2-yl)boronic acid
Descripción general
Descripción
(9H-Fluoren-2-yl)boronic acid is an organic compound that belongs to the family of boronic acids. It is a white to off-white crystalline powder that is soluble in water, alcohol, and other organic solvents. This compound has gained significant attention in scientific research due to its unique properties and potential applications in various fields.
Aplicaciones Científicas De Investigación
Fluorescent Chemosensors for Monosaccharides : (9H-Fluoren-2-yl)boronic acid derivatives have been developed as fluorescent chemosensors for monosaccharides like D-fructose at physiological pH. These compounds exhibit high selectivity and sensitivity, making them valuable for biochemical applications (Hosseinzadeh, Mohadjerani, & Pooryousef, 2015), (Hosseinzadeh, Mohadjerani, Pooryousef, Eslami, & Emami, 2015).
Synthesis of Functionalized Fluorene Derivatives : Research has shown the synthesis of functionalized 9-substituted fluorene derivatives via boron trifluoride catalyzed reactions, demonstrating the compound's utility in creating novel organic materials (Shanmugam & Athira, 2021).
Sugar Alcohol Detection in Aqueous Solutions : Another application is the detection of sugar alcohols in aqueous solutions using fluorene-based boronic acid sensors. These sensors are important for food industry applications and for monitoring diabetic complications (Hosseinzadeh, Mohadjerani, & Pooryousef, 2016).
Boronic Acid-Based Sensing Applications : Boronic acids, including (9H-Fluoren-2-yl)boronic acid, are utilized in various sensing applications, leveraging their interaction with diols for detecting biological molecules and ions (Lacina, Skládal, & James, 2014).
Selective Fluorescent Chemosensors : Research has been conducted on boronic acid sensors for carbohydrates and bioactive substances. These sensors exhibit specific fluorescence changes, aiding in the detection of biological active substances (Huang, Jia, Xie, Wang, Xu, & Fang, 2012).
Aqueous Cross-Coupling Reactions : The compound has been used in aqueous Suzuki coupling reactions of N-heterocyclic chlorides and boronic acids, showing its efficacy in chemical synthesis processes (Fleckenstein & Plenio, 2007).
Enantioselective Recognition Applications : Fluorene-based boronic acid sensors have been developed for the enantioselective recognition of certain acids, showing potential in stereospecific chemical analyses (Wu, Guo, James, & Zhao, 2011).
Photoluminescent Stability in Materials : The compound has been utilized in the creation of stable blue-light-emitting oligofluorene networks, demonstrating its application in materials science, particularly in the development of photoluminescent materials (Li, Ding, Day, Tao, Lu, & D'iorio, 2003).
Organic Light-Emitting Diode (OLED) Applications : Derivatives of (9H-Fluoren-2-yl)boronic acid have been used in the development of blue OLEDs, indicating its importance in advanced electronic and display technologies (Gong, Lee, & Jeon, 2010).
Propiedades
IUPAC Name |
9H-fluoren-2-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BO2/c15-14(16)11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8,15-16H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGJAUSHXQCSQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C3=CC=CC=C3C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10621245 | |
| Record name | 9H-Fluoren-2-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(9H-Fluoren-2-yl)boronic acid | |
CAS RN |
480424-61-1 | |
| Record name | 9H-Fluoren-2-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Bromoisothiazolo[3,4-b]pyridine](/img/structure/B1628860.png)
![5-Benzo[B]thiophen-3-ylmethyl-2H-tetrazole](/img/structure/B1628861.png)




![5-[(1,3-Dioxoisoindol-2-yl)methyl]thiophene-2-sulfonyl chloride](/img/structure/B1628868.png)





![Imidazo[2,1-b][1,3,4]thiadiazol-6-amine](/img/structure/B1628882.png)
